molecular formula C9H18O2 B13617526 (1-(2-Isopropoxyethyl)cyclopropyl)methanol

(1-(2-Isopropoxyethyl)cyclopropyl)methanol

Cat. No.: B13617526
M. Wt: 158.24 g/mol
InChI Key: UXWPOUYUDSAXJE-UHFFFAOYSA-N
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Description

(1-(2-Isopropoxyethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H18O2 It is characterized by a cyclopropyl group attached to a methanol moiety, with an isopropoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Isopropoxyethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with isopropoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Isopropoxyethyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)aldehyde or (1-(2-Isopropoxyethyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Isopropoxyethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. Its structural features make it a useful tool for investigating the mechanisms of enzyme action.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-Isopropoxyethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the isopropoxyethyl substituent, making it less sterically hindered.

    (1-(2-Methoxyethyl)cyclopropyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.

    (1-(2-Ethoxyethyl)cyclopropyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

(1-(2-Isopropoxyethyl)cyclopropyl)methanol is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[1-(2-propan-2-yloxyethyl)cyclopropyl]methanol

InChI

InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3

InChI Key

UXWPOUYUDSAXJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1(CC1)CO

Origin of Product

United States

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